molecular formula C12H18ClNO B15067503 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B15067503
M. Wt: 227.73 g/mol
InChI Key: CPGZPGSCAMUXRY-UHFFFAOYSA-N
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Description

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an ethyl group at the 4th position and a methoxy group at the 6th position on the tetrahydroisoquinoline ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multistep reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both an ethyl and a methoxy group on the tetrahydroisoquinoline ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

4-ethyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-3-9-7-13-8-10-4-5-11(14-2)6-12(9)10;/h4-6,9,13H,3,7-8H2,1-2H3;1H

InChI Key

CPGZPGSCAMUXRY-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC2=C1C=C(C=C2)OC.Cl

Origin of Product

United States

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